5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. It is synthesized via the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde under acidic conditions, a method consistent with analogous triazole-Schiff base syntheses . The compound features:
- 3-Fluorobenzylidene moiety: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
- Triazole-thiol core: Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding, critical for biological interactions.
The compound’s IUPAC name and synonyms are well-documented in chemical databases, confirming its structural identity .
Properties
CAS No. |
478255-39-9 |
|---|---|
Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-5-2-4-11(8-12)14-19-20-15(22)21(14)18-9-10-3-1-6-13(17)7-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
MQFHFCCNJNMXCC-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Core
The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative method involves:
-
Hydrazide Preparation : 3-Chlorophenylacetic hydrazide is treated with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form a dithiocarbazate.
-
Cyclization : Heating the dithiocarbazate under alkaline conditions (e.g., NaOH/EtOH) induces ring closure, yielding 5-(3-chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Schiff Base Formation
The amino group of the triazole reacts with 3-fluorobenzaldehyde to form the benzylideneamino moiety:
Optimized Parameters :
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines triazole formation and Schiff base condensation in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Conditions :
Reaction Optimization and Challenges
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 98 |
| HMPA | 80 | 95 |
| Acetonitrile | 68 | 97 |
Polar aprotic solvents like HMPA enhance reactivity but require careful handling due to toxicity.
Catalytic Additives
-
Base Catalysts : K₂CO₃ or NaOH improves cyclization efficiency.
-
Acidic Catalysts : Acetic acid accelerates Schiff base formation.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
-
Reagent Recovery : Ethanol and HMPA are distilled and reused.
-
Waste Management : CS₂ and KOH byproducts neutralized with acetic acid.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional | 70–75 | 6–8 hours | Moderate |
| One-Pot | 80 | 24 hours | High |
| Microwave | 85–92 | 30 minutes | Limited |
Microwave synthesis offers the highest efficiency but requires specialized equipment.
Recent Advancements
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The azomethine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Key analogs and their features are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃, halogens) improve thermal stability but may reduce solubility.
- Bulkier substituents (e.g., naphthyl) increase melting points and influence crystal packing .
- Halogen positioning : Meta-substituted halogens (as in the target compound) balance electronic effects better than ortho/para positions .
Trends :
Stability and Industrial Relevance
- Photostability : Polystyrene films containing triazole-thiols with methoxy or nitro groups exhibit UV stability >500 h, suggesting the target compound’s fluorinated analog may perform similarly .
- Cost : Analogs with complex substituents (e.g., 3-nitrobenzylidene) are priced at $498.16/5 mg , highlighting the cost-effectiveness of simpler derivatives like the target compound .
Biological Activity
5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a triazole ring and a thiol group. This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties, making it a candidate for drug development.
The molecular formula of 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C15H10ClFN4S with a molecular weight of approximately 332.8 g/mol. The presence of the triazole ring is crucial as it contributes to the compound's biological activity by allowing interaction with various molecular targets within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClFN4S |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 478254-65-8 |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Triazole derivatives are known for their effectiveness against bacteria and fungi due to their ability to inhibit specific enzymes critical for microbial survival.
-
Mechanism of Action : The compound likely interacts with key enzymes such as:
- β-ketoacyl-acyl carrier protein synthase III (FabH)
- β-ketoacyl ACP synthase I (KasA)
- Efficacy : In studies, derivatives of triazole compounds have shown minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. The triazole structure is well-known for its role in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Study on Antitubercular Activity
A notable study explored the anti-tubercular properties of triazole derivatives, including our compound of interest. It demonstrated promising activity against Mycobacterium tuberculosis (MTB), particularly multi-drug-resistant strains. The study utilized the resazurin microtiter assay method to assess efficacy:
- Results : The compound exhibited anti-TB activity at concentrations as low as 5.5 µg/mL against H37Rv strains and up to 11 µg/mL against MDR strains .
Structure-Bioactivity Relationship
The relationship between the structure of triazole compounds and their biological activity has been extensively studied. Variations in substituents on the thiol group or the aromatic rings can significantly affect the binding affinity to target enzymes and thus influence antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is synthesized via a two-step process:
Formation of the triazole-thiol core : 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiosemicarbazide derivatives under reflux in ethanol or methanol.
Schiff base condensation : The thiol intermediate reacts with 3-fluorobenzaldehyde in acidic (e.g., acetic acid) or basic (e.g., KOH/ethanol) conditions. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Critical Parameters : Solvent polarity, reaction time (12–24 hours), and temperature (60–80°C) influence yields (typically 65–80%).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the Schiff base linkage (imine proton at δ 8.2–8.5 ppm; aromatic protons for fluorophenyl and chlorophenyl groups).
- FT-IR : Identify ν(N–H) at ~3200 cm⁻¹ (triazole), ν(C=N) at ~1600 cm⁻¹ (Schiff base), and ν(S–H) at ~2550 cm⁻¹ (thiol).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Q. How does the thiol group influence reactivity?
- Methodological Answer : The thiol (–SH) group enables:
- Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions (NaOH/EtOH) to form thioethers (yields: 75–85%).
- Oxidation : Forms disulfide bonds (S–S) with H₂O₂ or I₂ (yields: 60–70%) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodological Answer :
- Key Substituents :
| Substituent | Impact on Activity |
|---|---|
| 3-Cl (phenyl) | Enhances lipophilicity, improving membrane permeability. |
| 3-F (benzylidene) | Increases electronegativity, stabilizing target binding via halogen bonds. |
- Analog Comparisons : Replace 3-fluorobenzylidene with 4-fluorobenzylidene ( ) reduces antimycobacterial activity by 40%, highlighting positional sensitivity .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% may skew MIC values.
- Isomerization Control : Monitor E/Z isomerization (UV-Vis at 365 nm; Φ = 0.32 for E→Z) to ensure consistency in bioassays .
- Standardized Assays : Use CLSI guidelines for antimicrobial testing; report IC50 values with 95% confidence intervals .
Q. What advanced strategies improve stability under experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C; UV exposure (254 nm) cleaves C–S bonds (Φ = 0.12) .
- Oxidative Stability : Add antioxidants (e.g., BHT) to DMSO stock solutions; monitor via TLC (Rf shift indicates degradation).
- pH-Dependent Stability : In aqueous buffers (pH 7.4), the thiol group oxidizes to sulfonic acid after 48 hours; use fresh preparations .
Q. Which computational models predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA: 85 Ų; LogP: 2.8) but poor blood-brain barrier penetration.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap: 4.3 eV) to assess redox reactivity .
Data Contradiction Analysis
- Example : A study reports MIC = 8 µg/mL against S. aureus, while another finds MIC = 32 µg/mL.
- Resolution :
Check solvent used (DMSO vs. saline affects solubility).
Confirm inoculum size (1×10⁵ vs. 1×10⁶ CFU/mL alters results).
Validate compound stereochemistry (E/Z ratio affects membrane interaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
